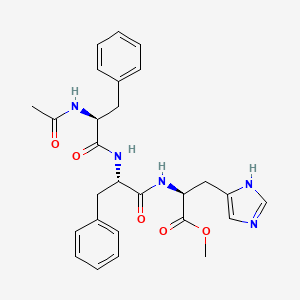

Triletide

Description

Properties

CAS No. |

62087-96-1 |

|---|---|

Molecular Formula |

C27H31N5O5 |

Molecular Weight |

505.6 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C27H31N5O5/c1-18(33)30-22(13-19-9-5-3-6-10-19)25(34)31-23(14-20-11-7-4-8-12-20)26(35)32-24(27(36)37-2)15-21-16-28-17-29-21/h3-12,16-17,22-24H,13-15H2,1-2H3,(H,28,29)(H,30,33)(H,31,34)(H,32,35)/t22-,23-,24-/m0/s1 |

InChI Key |

ZHAGGRWTJXROKV-HJOGWXRNSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)OC |

Appearance |

Solid powder |

Other CAS No. |

62087-96-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

FFH |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Ac-Phe-Phe-His-Me N-acetylphenylalanyl-phenylalanyl-histidine methyl ester triletide ZAMI 420 ZAMI-420 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Tirzepatide: A Novel Dual GIP and GLP-1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirzepatide is a first-in-class, once-weekly injectable synthetic peptide that functions as a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1][2] Developed by Eli Lilly and Company, it has demonstrated significant efficacy in improving glycemic control and promoting weight loss in clinical trials.[3][4][5][6] This technical guide provides a comprehensive overview of Tirzepatide, including its amino acid sequence, mechanism of action, key quantitative data from in vitro and clinical studies, and detailed experimental protocols. This document is intended to serve as a resource for researchers and professionals in the field of metabolic disease and drug development.

Amino Acid Sequence and Structure

Tirzepatide is a 39-amino acid linear peptide derived from the native human GIP sequence.[1][7] Key structural modifications enhance its stability and prolong its half-life, allowing for once-weekly administration.[7][8]

The amino acid sequence of Tirzepatide is as follows:

Y-Aib-EGTFTSDYSI-Aib-LDKIAQKAFVQWLIAGGPSSGAPPPS

Modifications:

-

Position 2 and 13: The native Alanine and Alanine residues are replaced with alpha-aminoisobutyric acid (Aib) , a non-coded amino acid, to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1]

-

Position 20: The Lysine (K) residue is acylated with a C20 fatty diacid moiety via a hydrophilic linker.[7][8] This modification promotes high-affinity binding to serum albumin, which significantly extends the peptide's half-life in circulation.[8]

Mechanism of Action and Signaling Pathways

Tirzepatide exerts its therapeutic effects by activating both GIP and GLP-1 receptors, which are G-protein coupled receptors (GPCRs) crucial for glucose homeostasis.[2][8] Upon binding, Tirzepatide activates the Gαs protein subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][9] This elevation in cAMP activates Protein Kinase A (PKA), a key downstream effector that mediates many of the physiological responses.[3][9]

A notable feature of Tirzepatide's pharmacology is its "imbalanced" agonism, with a higher affinity and potency for the GIP receptor (GIPR) compared to the GLP-1 receptor (GLP-1R).[10][11] Furthermore, at the GLP-1R, Tirzepatide exhibits biased agonism , preferentially stimulating the Gαs-cAMP pathway over the recruitment of β-arrestin.[10][12] This bias may contribute to its potent therapeutic effects while potentially mitigating some of the adverse effects associated with strong β-arrestin signaling, such as receptor desensitization and internalization.[8][12]

Visualized Signaling Pathways

The following diagrams illustrate the key signaling cascades activated by Tirzepatide.

Quantitative Data

Tirzepatide's dual agonism has been extensively quantified through various in vitro assays and clinical trials.

In Vitro Pharmacology

The following tables summarize key data on Tirzepatide's receptor binding affinity and functional potency.

Table 1: Receptor Binding Affinity of Tirzepatide

| Ligand | Receptor | Binding Affinity (Ki, pM) | Reference |

|---|---|---|---|

| Tirzepatide | Human GIPR | 200 | [11] |

| Native GIP | Human GIPR | 200 | [11] |

| Tirzepatide | Human GLP-1R | ~3500 (5-fold weaker than native GLP-1) | [11] |

| Native GLP-1 | Human GLP-1R | 700 |[11] |

Table 2: In Vitro Functional Potency of Tirzepatide (cAMP Accumulation)

| Ligand | Receptor | Potency (EC50) | Relative Potency | Reference |

|---|---|---|---|---|

| Tirzepatide | Human GIPR | Equipotent | Equipotent to native GIP | [11] |

| Native GIP | Human GIPR | - | - | |

| Tirzepatide | Human GLP-1R | ~20-fold lower | ~20-fold lower than native GLP-1 | [11] |

| Native GLP-1 | Human GLP-1R | - | - | |

Clinical Efficacy (SURPASS Program)

The SURPASS phase 3 clinical trial program evaluated the efficacy and safety of Tirzepatide in adults with type 2 diabetes across various treatment regimens.

Table 3: Key Efficacy Results from SURPASS-1 & SURPASS-2 Trials

| Trial | Comparator | Tirzepatide Dose | Mean Δ HbA1c from Baseline | Mean Δ Body Weight from Baseline (kg) | Reference |

|---|---|---|---|---|---|

| SURPASS-1 | Placebo | 5 mg | -1.87% | -7.8 | [6] |

| (40 weeks) | 10 mg | -1.89% | -9.3 | [6] | |

| 15 mg | -2.07% | -9.5 | [6] | ||

| SURPASS-2 | Semaglutide 1 mg | 5 mg | -2.01% | -7.6 | [13] |

| (40 weeks) | 10 mg | -2.24% | -9.3 | [13] |

| | | 15 mg | -2.30% | -11.2 |[13] |

Table 4: Key Efficacy Results from SURPASS-5 Trial

| Trial | Comparator | Tirzepatide Dose | Mean Δ HbA1c from Baseline | Mean Δ Body Weight from Baseline (kg) | Reference |

|---|---|---|---|---|---|

| SURPASS-5 | Placebo | 5 mg | -2.11% | -5.4 | [14] |

| (40 weeks, + Insulin Glargine) | 10 mg | -2.40% | -7.5 | [14] |

| | | 15 mg | -2.34% | -8.8 |[14] |

Key Experimental Protocols

The characterization of Tirzepatide's unique pharmacological profile relies on a suite of standardized in vitro and clinical study designs.

In Vitro Assays

5.1.1 Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of Tirzepatide for the human GIP and GLP-1 receptors.

-

Methodology:

-

Cell Membranes: Prepare membranes from HEK293 cells stably expressing either the human GIPR or GLP-1R.[15]

-

Competition Binding: Incubate a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-GIP or ¹²⁵I-GLP-1) with the cell membranes in the presence of increasing concentrations of unlabeled Tirzepatide.[15]

-

Detection: Separate bound from free radioligand and measure the amount of bound radioactivity using a gamma counter.

-

Analysis: Determine the concentration of Tirzepatide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.[15] Assays are conducted in an albumin-free buffer to determine the intrinsic affinity.[15]

-

5.1.2 cAMP Accumulation Assay

-

Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of Tirzepatide in activating Gαs signaling.

-

Methodology:

-

Cell Culture: Use HEK293 or CHO-K1 cells engineered to express low densities of the human GIPR or GLP-1R to minimize signal amplification from spare receptors.[15]

-

Stimulation: Incubate cells with increasing concentrations of Tirzepatide for a defined period (e.g., 30 minutes) at 37°C.[9] A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent cAMP degradation.[15]

-

Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[9][15]

-

Analysis: Plot concentration-response curves and fit to a four-parameter logistic equation to determine EC₅₀ and Emax values.

-

5.1.3 β-Arrestin Recruitment Assay

-

Objective: To quantify the recruitment of β-arrestin 2 to the GIPR and GLP-1R upon agonist stimulation to assess signaling bias.

-

Methodology:

-

Assay System: Utilize an enzyme fragment complementation (EFC) assay, such as the PathHunter® β-arrestin assay.[9][15] This system uses cells co-expressing the target receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementing fragment (Enzyme Acceptor).[15]

-

Stimulation: Treat cells with varying concentrations of Tirzepatide or a reference agonist.

-

Detection: Agonist-induced proximity of the receptor and β-arrestin allows the enzyme fragments to combine, forming an active enzyme. Measure the resulting chemiluminescent signal, which is directly proportional to the extent of β-arrestin recruitment.

-

Analysis: Generate concentration-response curves to determine the EC₅₀ and Emax for β-arrestin recruitment.

-

Clinical Trial Protocol (SURPASS Program Example)

-

Objective: To evaluate the efficacy and safety of different doses of Tirzepatide compared to placebo or active comparators in adults with type 2 diabetes.

-

Study Design: The SURPASS trials were multi-center, randomized, controlled, parallel-group studies.[6][13] For example, SURPASS-1 was a 40-week, double-blind, placebo-controlled trial.[6]

-

Participants: Adults with type 2 diabetes with inadequate glycemic control on their existing therapy (e.g., diet and exercise alone in SURPASS-1, metformin in SURPASS-2).[6][13]

-

Intervention:

-

Dose Escalation: Participants randomized to Tirzepatide typically start at a dose of 2.5 mg once-weekly, administered subcutaneously.[6]

-

Titration: The dose is increased in a stepwise manner at four-week intervals (e.g., to 5 mg, 7.5 mg, 10 mg, 12.5 mg) to reach the final randomized maintenance dose (5 mg, 10 mg, or 15 mg).[6]

-

-

Primary Endpoint: The primary efficacy outcome is typically the mean change in HbA1c from baseline to the end of the treatment period (e.g., 40 or 52 weeks).[4][14]

-

Key Secondary Endpoints: Key secondary outcomes often include the mean change in body weight from baseline, the percentage of participants achieving specific HbA1c targets (e.g., <7% or <5.7%), and changes in fasting serum glucose.[5][6][14]

Conclusion

Tirzepatide represents a significant advancement in the pharmacotherapy of type 2 diabetes and obesity. Its novel mechanism as an imbalanced and biased dual GIP and GLP-1 receptor agonist provides robust improvements in glycemic control and substantial weight loss. The data and protocols summarized in this guide highlight the comprehensive characterization of Tirzepatide, from its molecular interactions and signaling pathways to its well-documented clinical efficacy. This information serves as a valuable foundation for further research and development in the field of metabolic therapeutics.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tirzepatide against obesity and insulin-resistance: pathophysiological aspects and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tirzepatide significantly reduced A1C and body weight in people with type 2 diabetes in two phase 3 trials from Lilly's SURPASS program | Eli Lilly and Company [investor.lilly.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]

- 7. yuniquemedical.com [yuniquemedical.com]

- 8. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 13. A Study of Tirzepatide (LY3298176) Versus Semaglutide Once Weekly as Add-on Therapy to Metformin in Participants With Type 2 Diabetes - American College of Cardiology [acc.org]

- 14. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Triletide: An Obsolete Anti-Ulcer Tripeptide with Cytoprotective Properties

Once investigated as a promising treatment for peptic ulcers, the tripeptide known as Triletide has since faded into obscurity. Classified as a cytoprotective agent, this compound was studied for its potential to heal duodenal and gastric ulcers in the mid-1980s. Clinical evaluations suggested its efficacy was comparable to the H2 receptor antagonist cimetidine and superior to antacids in promoting healing and alleviating symptoms. Despite these early findings, the development of this compound appears to have been discontinued, and the compound is now considered obsolete.

This compound was characterized as a synthetic tripeptide with a molecular weight of approximately 505.23 Da and a chemical formula of C27H31N5O5. While its exact chemical structure and synthesis pathway are not well-documented in publicly available scientific literature, its proposed mechanism of action centered on two key cytoprotective functions: the enhancement of gastroduodenal mucus production and the antagonism of thromboxane A2.

Clinical Efficacy in Peptic Ulcer Disease

Clinical studies conducted in the 1980s evaluated the therapeutic potential of this compound in patients with endoscopically confirmed duodenal and gastric ulcers. The available data from these studies are summarized below.

| Treatment Comparison | Dosage | Study Duration | Key Findings | Reference |

| This compound vs. Cimetidine | This compound: 1.5 g/day ; Cimetidine: 1.2 g/day | 8 weeks | Both treatments resulted in a high rate of endoscopic healing with no statistically significant difference between the groups. Symptom relief (heartburn and epigastric pain) was significant in both groups. | [1] |

| This compound + Antacids vs. Antacids alone | This compound: 1.5 g/day ; Antacids: 1.6 g aluminum hydroxide + 1.6 g magnesium hydroxide/day | 8 weeks | The this compound group showed a significantly greater proportion of complete healing (73% vs. 27%, p < 0.02) and significantly faster and greater symptom relief (70% vs. 20% on average, p < 0.01) compared to the antacid-only group. | [2] |

| This compound vs. Carbenoxolone | This compound: 1.5 g/day ; Carbenoxolone: 0.3 g/day | 4 weeks | A greater, though not statistically significant, proportion of patients treated with this compound showed treatment benefit (60% vs. 40%). This compound demonstrated a significantly faster onset of action in relieving epigastric pain (p < 0.01) and was better tolerated. | [3] |

Proposed Mechanism of Action: A Dual Cytoprotective Role

The primary mechanism attributed to this compound was its cytoprotective effect on the gastric mucosa. This was thought to be achieved through two main pathways:

-

Stimulation of Mucus Synthesis: this compound was reported to increase the synthesis of gastroduodenal mucus.[3] This mucus layer acts as a physical barrier, protecting the epithelial cells of the stomach and duodenum from the corrosive effects of gastric acid and pepsin.

-

Thromboxane A2 Antagonism: this compound was also identified as a thromboxane A2 (TXA2) antagonist.[3] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By antagonizing TXA2, this compound may have improved mucosal blood flow and reduced microthrombosis, thereby promoting a healthier mucosal environment conducive to healing.

The following diagram illustrates the proposed mechanism of action of this compound in the context of gastric mucosal protection.

Caption: Proposed dual mechanism of this compound for gastric cytoprotection.

Experimental Protocols: A Note on Limited Availability

A significant challenge in providing a comprehensive technical guide on this compound is the lack of detailed experimental protocols in the available literature. The clinical trials cited in publications from the 1980s provide summaries of their methodologies, but these lack the specificity required for replication. For instance, the patient inclusion/exclusion criteria, the precise formulation of this compound, and the detailed statistical analysis plans are not fully described.

General Clinical Trial Protocol Outline:

The workflow for the clinical evaluations of this compound can be generalized as follows:

Caption: Generalized workflow for the clinical trials of this compound.

Historical Context and Discontinuation

The research on this compound appears to have been most active in the mid-1980s. This period was a dynamic time in the treatment of peptic ulcer disease, with the widespread success of H2 receptor antagonists like cimetidine and ranitidine, and the impending arrival of proton pump inhibitors. It is plausible that this compound, despite its promising early results, was unable to compete with the efficacy, safety profile, or market dominance of these other drug classes. The lack of subsequent publications and its designation as an obsolete substance suggest that its development was likely halted, and it never reached commercialization. The specific reasons for its discontinuation are not documented in the accessible literature.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Triletide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triletide is a synthetic tripeptide with the IUPAC name N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER.[1][2] Classified as an anti-ulcer agent, it is suggested to function by enhancing the cytoprotective mechanisms of the gastric mucosa.[3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and purported mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and for the evaluation of its anti-ulcer activity, presented in a format intended to be a valuable resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a tripeptide composed of N-acetyl-L-phenylalanine, L-phenylalanine, and L-histidine, with the C-terminus esterified as a methyl ester.

Chemical Structure

-

IUPAC Name: N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER[1][2]

-

CAS Number: 62087-96-1[2]

-

SMILES: CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)OC[1]

-

InChI Key: ZHAGGRWTJXROKV-HJOGWXRNSA-N[1]

Physicochemical Properties

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference/Comment |

| Molecular Formula | C₂₇H₃₁N₅O₅ | [1][2] |

| Molecular Weight | 505.57 g/mol | [1][2] |

| Oral Absorption Lag Time | 0.3 hours | [4] |

| Time to Peak Blood Concentration | 1.1 to 1.3 hours | [4] |

| Distribution Half-Life | ~1 hour | [4] |

| Elimination Half-Life | ~5 hours | [4] |

| Metabolism | Metabolized to desmethyl, desacetyl, desmethyl-desacetyl, and hydroxylated derivatives. | [4] |

Mechanism of Action: Gastric Cytoprotection

The anti-ulcer activity of this compound is attributed to its ability to enhance the mucosal defense mechanisms, a concept known as gastric cytoprotection.[3] This process involves the protection of gastric mucosal cells from damage by necrotizing agents, independent of acid neutralization. The likely mechanism of this compound's cytoprotective effect involves the modulation of endogenous protective pathways, such as those involving prostaglandins and sulfhydryl compounds.

Putative Signaling Pathway

The cytoprotective effects in the gastric mucosa are mediated by a complex interplay of signaling molecules. Prostaglandins, particularly PGE₂, play a crucial role by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and inhibiting apoptosis in gastric mucosal cells.[1][5] Endogenous sulfhydryl compounds also contribute to mucosal defense.[6] While the direct interaction of this compound with these pathways has not been explicitly demonstrated, its classification as a cytoprotective agent strongly suggests its involvement in modulating these signaling cascades.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER) can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Workflow for Solid-Phase Synthesis of this compound

Materials:

-

Fmoc-His(Trt)-Wang resin

-

Fmoc-Phe-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Acetonitrile (ACN)

-

Reverse-phase HPLC system

-

Mass spectrometer

-

NMR spectrometer

Procedure:

-

Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the histidine residue. Wash the resin thoroughly with DMF.

-

First Coupling (Phenylalanine): In a separate vessel, activate Fmoc-Phe-OH (3 eq.) with HBTU (2.95 eq.) and DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF.

-

Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.

-

Second Coupling (Phenylalanine): Repeat step 3 to couple the second phenylalanine residue.

-

Third Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal phenylalanine.

-

N-terminal Acetylation: Treat the deprotected resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to acetylate the N-terminus. Wash the resin with DMF and then with dichloromethane (DCM).

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Evaluation of Anti-Ulcer Activity

The anti-ulcer activity of this compound can be evaluated using established in vivo models of gastric ulceration.

3.2.1. Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the cytoprotective activity of a compound.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Absolute ethanol

-

Dissecting microscope

Procedure:

-

Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

-

Dosing: Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) to different groups of rats. Administer the vehicle to the control group.

-

Ulcer Induction: One hour after the administration of this compound or vehicle, orally administer 1 mL of absolute ethanol to each rat.

-

Evaluation: One hour after ethanol administration, euthanize the rats and dissect their stomachs. Open the stomachs along the greater curvature and rinse with saline.

-

Ulcer Scoring: Examine the gastric mucosa for lesions under a dissecting microscope. Score the ulcers based on their number and severity. The ulcer index can be calculated, and the percentage of inhibition by this compound can be determined.

3.2.2. In Vitro H⁺/K⁺-ATPase Inhibition Assay

While this compound is thought to be cytoprotective rather than an acid suppressant, this assay can be used to rule out any direct inhibitory effect on the proton pump.

Materials:

-

H⁺/K⁺-ATPase enriched microsomes (from rabbit or porcine gastric mucosa)

-

ATP

-

Assay buffer (containing MgCl₂, KCl, and a buffer like Tris-HCl)

-

This compound

-

Positive control (e.g., omeprazole)

-

Phosphate detection reagent (e.g., Malachite green)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, H⁺/K⁺-ATPase microsomes, and various concentrations of this compound or omeprazole.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Measurement: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.

-

Analysis: Calculate the percentage of inhibition of H⁺/K⁺-ATPase activity by this compound compared to the control.

Conclusion

This compound is a synthetic tripeptide with demonstrated anti-ulcer properties, likely mediated through the enhancement of gastric mucosal defense mechanisms. Its chemical structure is well-defined, although a detailed experimental characterization of its physicochemical properties is still needed. The proposed mechanism of action centers on cytoprotection, potentially involving the modulation of prostaglandin and sulfhydryl pathways. The provided experimental protocols for synthesis and bioactivity evaluation offer a framework for further investigation and development of this compound and related compounds as therapeutic agents for peptic ulcer disease. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved in its cytoprotective effects.

References

- 1. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of non-protein sulfhydryl compounds in gastric adaptive cytoprotection against ethanol-induced mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfhydryl compounds may mediate gastric cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Triletide: A Technical Deep Dive into its Cytoprotective Mechanism in Gastric Ulcer Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triletide is a synthetic tripeptide that has demonstrated efficacy in the treatment of gastric and duodenal ulcers. Its mechanism of action is primarily attributed to its cytoprotective properties, which involve enhancing the mucosal defense systems of the stomach. This technical guide synthesizes the available clinical and preclinical data to provide an in-depth understanding of this compound's core mechanism of action. This document outlines its dual role in antagonizing the vasoconstrictive and pro-inflammatory effects of thromboxane A2 and promoting the synthesis of the protective gastric mucus layer. Detailed experimental protocols for evaluating such anti-ulcer agents and visualizations of the proposed signaling pathways are provided to support further research and drug development in this area.

Introduction

Peptic ulcer disease remains a significant clinical challenge. While the introduction of acid-suppressing agents and antibiotics has revolutionized treatment, there is a continuing need for therapies that bolster the intrinsic protective mechanisms of the gastric mucosa. This compound, a synthetic tripeptide, emerged as a promising agent with a distinct cytoprotective profile. Clinical studies have shown that this compound accelerates ulcer healing and provides symptomatic relief, suggesting a mechanism that goes beyond simple acid neutralization[1][2][3]. This guide delves into the molecular underpinnings of this compound's action, focusing on its role as a modulator of mucosal defense.

Clinical Efficacy of this compound: A Quantitative Overview

Clinical investigations of this compound have demonstrated its effectiveness in promoting the healing of gastric and duodenal ulcers. The following tables summarize the key quantitative data from these studies, offering a comparative perspective on its therapeutic potential.

Table 1: Dose-Finding Study of this compound in Peptic Ulcer Patients [1][2]

| Daily Dose of this compound | Number of Patients | Endoscopic Healing Rate (8 weeks) | Mean Time to 50% Symptom Reduction |

| 1.0 g | 15 | Not specified, trend for lower response | 20.8 weeks |

| 1.5 g | 15 | 73% (responders) | 7.4 weeks |

| 2.0 g | 15 | 86.7% | 4.3 weeks |

Table 2: Comparative Efficacy of this compound in Gastric and Duodenal Ulcers

| Treatment Group | Number of Patients | Complete Healing Rate (8 weeks) | Reference |

| This compound (1.5 g/day ) + Antacids | 15 | 73% | [3] |

| Antacids alone | 15 | 27% | [3] |

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of this compound is understood to be its "cytoprotective" effect, which enhances the resilience of the gastric mucosa to injury. This is achieved through two main pathways: the antagonism of thromboxane A2 and the stimulation of gastric mucus production.

Antagonism of Thromboxane A2 Signaling

Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator that is implicated in the pathogenesis of gastric ulcers. By reducing mucosal blood flow, TXA2 can lead to ischemia and compromise the integrity of the gastric epithelium. This compound is proposed to act as an antagonist at the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).

-

Signaling Pathway: The TP receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events within vascular smooth muscle cells of the gastric mucosa ultimately results in vasoconstriction, reducing blood flow and impeding ulcer healing.

By antagonizing the TP receptor, this compound is hypothesized to block this signaling cascade, thereby preventing TXA2-mediated vasoconstriction and promoting adequate blood flow to the ulcerated area, which is crucial for tissue repair and regeneration.

Stimulation of Gastric Mucus Synthesis

The gastric mucus layer provides a critical first line of defense against the corrosive effects of gastric acid and pepsin. This layer is primarily composed of large glycoproteins called mucins, with MUC5AC being a key component of the surface mucus. This compound is reported to increase the synthesis of gastroduodenal mucus. While the direct mechanism is not fully elucidated, it is plausible that this compound modulates signaling pathways that regulate mucin gene expression.

-

Proposed Signaling Pathway: The synthesis of gastric mucus is a complex process regulated by various factors, including prostaglandins. Prostaglandin E2 (PGE2), for instance, can stimulate mucus secretion. It is hypothesized that this compound may indirectly influence prostaglandin-mediated pathways or directly act on gastric epithelial cells to upregulate mucin production. One potential pathway involves the activation of Phospholipase C (PLC) and subsequent activation of Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway, which has been shown to regulate the expression of the MUC5AC gene.

Experimental Protocols for Preclinical Evaluation

To facilitate further research into this compound and other cytoprotective agents, this section provides detailed methodologies for key preclinical experiments.

Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is widely used to induce chronic gastric ulcers that closely resemble human peptic ulcers.

-

Objective: To induce a consistent and measurable gastric ulcer in rats for the evaluation of anti-ulcer therapies.

-

Materials:

-

Male Wistar rats (200-250 g)

-

Acetic acid (99%)

-

Saline solution (0.9%)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

-

Procedure:

-

Fast the rats for 24 hours with free access to water.

-

Anesthetize the rat.

-

Make a midline laparotomy incision to expose the stomach.

-

Inject 0.05 mL of 30% acetic acid into the subserosal layer of the anterior wall of the stomach.

-

Suture the abdominal incision in two layers.

-

Allow the animals to recover with free access to food and water.

-

Administer this compound or vehicle orally daily for the desired treatment period (e.g., 7 or 14 days), starting 24 hours after ulcer induction.

-

-

Workflow Diagram:

Measurement of Gastric Ulcer Healing

-

Objective: To quantify the extent of gastric ulcer healing following treatment.

-

Procedure:

-

After the treatment period, euthanize the rats and excise the stomachs.

-

Open the stomach along the greater curvature and rinse with saline.

-

Pin the stomach flat on a board for visualization.

-

Measure the length and width of the ulcer crater using a calibrated caliper.

-

Calculate the ulcer index (UI) using the formula: UI (mm²) = (Length × Width) / 4.

-

The percentage of ulcer healing can be calculated as: [(UI of control group - UI of treated group) / UI of control group] × 100.

-

Assessment of Gastric Mucus Production

-

Objective: To measure the thickness of the adherent gastric mucus layer.

-

Procedure (Direct Light Microscopy):

-

Excise the stomach and open it along the greater curvature.

-

Gently rinse with saline to remove loose debris.

-

Cut a strip of the glandular portion of the stomach and mount it in a perfusion chamber.

-

View the tissue section at a 90-degree angle using an inverted microscope with a micrometer eyepiece.

-

Measure the thickness of the translucent mucus layer from the epithelial surface to the luminal surface at multiple points to obtain an average thickness.

-

Immunohistochemical Analysis of MUC5AC Expression

-

Objective: To visualize and quantify the expression of MUC5AC in the gastric mucosa.

-

Procedure:

-

Fix gastric tissue samples in 10% neutral buffered formalin and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with normal goat serum.

-

Incubate with a primary antibody against MUC5AC overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex.

-

Visualize with a diaminobenzidine (DAB) substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Analyze the staining intensity and distribution using light microscopy.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for gastric ulcer treatment, acting through a cytoprotective mechanism that enhances the natural defenses of the gastric mucosa. Its dual action of antagonizing thromboxane A2 and promoting mucus synthesis provides a multi-faceted approach to ulcer healing. The proposed signaling pathways, while requiring further direct experimental validation, provide a solid framework for understanding its molecular mechanism.

Future research should focus on:

-

Receptor Identification: Elucidating the specific receptor(s) to which this compound binds to initiate its effects on mucus production.

-

Signaling Pathway Validation: Confirming the involvement of the proposed PLC/PKC/ERK and other relevant pathways in this compound's mechanism of action using in vitro and in vivo models.

-

Preclinical Quantification: Generating more detailed preclinical data on the dose-dependent effects of this compound on molecular markers of ulcer healing, such as growth factor expression (e.g., EGF, VEGF) and angiogenesis.

A deeper understanding of this compound's mechanism of action will not only optimize its clinical use but also pave the way for the development of novel cytoprotective therapies for gastric ulcer disease.

References

Whitepaper: A-to-Z Guide to In Silico Modeling of Triletide-Receptor Binding

Executive Summary

The discovery and characterization of novel peptide therapeutics and their cognate receptors are pivotal in modern drug development. This guide provides a comprehensive, in-depth technical overview of the computational strategies required to model the binding of a novel peptide, "Triletide," to its putative G-protein coupled receptor (GPCR), the "this compound Receptor" (TR). Given that GPCRs are a major drug target class, understanding this interaction at a molecular level is crucial for designing potent and selective modulators.[1] This document details a complete in silico workflow, from receptor structure prediction and peptide docking to molecular dynamics simulations and binding affinity estimation. Furthermore, it provides standardized experimental protocols for the subsequent validation of computational predictions, ensuring a robust structure-based drug design cascade. All quantitative data are presented in standardized tables, and complex workflows are visualized using diagrams to enhance clarity and reproducibility.

Introduction to Peptide-GPCR Interactions

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are activated by a diverse range of ligands, including hormones, neurotransmitters, and peptides.[1][2] Peptide-activated GPCRs are involved in a vast array of physiological processes, making them prime targets for therapeutic intervention.[1] The interaction between a peptide ligand like this compound and its receptor, TR, initiates a conformational change in the receptor, which in turn activates intracellular signaling pathways, often mediated by G-proteins and second messengers like cyclic AMP (cAMP).[3][4][5]

Computational, or in silico, modeling provides a powerful and cost-effective approach to predict and analyze these interactions in high resolution before committing to extensive laboratory experiments. This guide outlines a systematic workflow to build a reliable model of the this compound-TR complex.

Assumed Signaling Pathway of the this compound Receptor (TR)

For the purposes of this guide, we will assume the this compound Receptor is a canonical Class A GPCR that couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This is a common pathway for peptide hormone receptors.[1][4]

The In Silico Modeling Workflow

A robust computational pipeline is essential for accurately predicting the binding mode of this compound to its receptor. This process involves several sequential steps, each building upon the last to refine the structural model.[6][7]

Protocol: Homology Modeling of the this compound Receptor

Since an experimentally determined structure of the novel TR is unavailable, homology modeling is the primary method for generating a 3D model.[8][9] This technique relies on the assumption that proteins with similar sequences adopt similar 3D structures.

Methodology:

-

Template Identification: The amino acid sequence of TR is used as a query to search the Protein Data Bank (PDB) using BLAST. The top hits will be high-resolution crystal structures of related Class A GPCRs. Select multiple templates (e.g., 3-5) with the highest sequence identity (>30% is preferred) in the transmembrane (TM) domain.[9][10]

-

Sequence Alignment: A crucial step is to create a high-quality multiple sequence alignment of the TR sequence with the selected template sequences. Conserved motifs in Class A GPCRs (e.g., D[R]Y, CWxP, NPxxY) must be correctly aligned.[10]

-

Model Building: Using software like MODELLER or SWISS-MODEL, generate at least 100 independent 3D models of the TR.[11] The software constructs the model by satisfying spatial restraints derived from the alignment and the template structures. Loops, which are often highly variable, may be modeled de novo.[9]

-

Model Evaluation and Selection: The generated models are evaluated using a variety of scoring functions and validation tools (e.g., DOPE score in MODELLER, Ramachandran plots, ERRAT). The model with the best scores and stereochemical properties is selected for subsequent docking studies.

Protocol: Molecular Docking of this compound to the TR Model

Molecular docking predicts the preferred orientation of this compound when bound to the TR to form a stable complex.[6] For flexible peptides, specialized algorithms are required.[7]

Methodology:

-

Receptor Preparation: The selected TR homology model is prepared by adding hydrogen atoms, assigning protonation states appropriate for physiological pH (7.4), and performing a brief energy minimization to relieve any steric clashes. The binding site is typically defined as the extracellular vestibule and the cavity formed by the seven transmembrane helices.[6][7]

-

Ligand Preparation: A 3D conformer of the this compound peptide is generated. If its structure is unknown, tools like PEP-FOLD can be used. Full flexibility of the peptide is typically allowed during docking.

-

Docking Simulation: A program like CABS-dock or HADDOCK, which are designed for flexible peptide-protein docking, is used.[6][7] The simulation generates a large number of potential binding poses (e.g., 10,000).

-

Clustering and Scoring: The generated poses are clustered based on root-mean-square deviation (RMSD). The resulting clusters are ranked based on a scoring function that estimates the binding energy. The top-ranked clusters represent the most probable binding modes.

Protocol: Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the docked this compound-TR complex and to observe its dynamic behavior in a simulated physiological environment.[12][13]

Methodology:

-

System Setup: The top-ranked this compound-TR complex from docking is embedded in a hydrated lipid bilayer (e.g., POPC) to mimic the cell membrane. The system is solvated with water and neutralized with ions (e.g., Na+, Cl-).

-

Equilibration: The system undergoes a multi-step equilibration process. Initially, the protein and ligand are restrained while the lipids and water are allowed to relax. These restraints are gradually removed to allow the entire system to reach thermal equilibrium at 310 K and 1 bar pressure.

-

Production Run: A long-duration simulation (e.g., 500 nanoseconds) is performed without restraints.[14] The trajectory of all atoms is saved at regular intervals for analysis.

-

Trajectory Analysis: Key metrics are calculated from the trajectory to assess stability and interactions:

-

RMSD (Root Mean Square Deviation): Measures the deviation of the peptide and protein backbone from the initial pose. A stable RMSD indicates a stable binding mode.[12]

-

RMSF (Root Mean Square Fluctuation): Identifies flexible regions of the protein and peptide.[12]

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between this compound and TR over time, identifying key interacting residues.

-

Predicted Binding Characteristics & Data

The output of the in silico workflow is a set of quantitative data that predicts the binding behavior of this compound. This data is essential for prioritizing compounds and designing validation experiments.

Table 1: Molecular Docking and MD Simulation Results

| Parameter | Description | Predicted Value |

|---|---|---|

| Docking Score (HADDOCK) | A score reflecting the intermolecular energy, with lower values indicating better binding. | -125.4 ± 12.8 |

| Cluster Size | The number of poses within the top-ranked cluster. | 152 / 200 |

| **Interface Area (Ų) ** | The solvent-accessible surface area buried upon complex formation. | 1150 Ų |

| Peptide RMSD (MD) | Average RMSD of the peptide backbone over the final 100 ns of simulation. | 1.8 ± 0.4 Å |

| Receptor RMSD (MD) | Average RMSD of the receptor backbone (TM domain) over the final 100 ns. | 2.1 ± 0.3 Å |

| Key H-Bonds (Residue Pairs) | Receptor-ligand pairs with >50% occupancy during MD simulation. | TR:E287 - Tri:R12, TR:Y112 - Tri:D5 |

| MM/PBSA Binding Energy | Estimated free energy of binding calculated from the MD trajectory. | -45.2 kcal/mol |

Experimental Validation

Computational predictions must be validated through rigorous experimental testing. Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions at GPCRs.[15][16]

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the unlabeled this compound by measuring its ability to compete with a known radiolabeled ligand for binding to the TR.[15][16]

Methodology:

-

Membrane Preparation: HEK293 cells expressing the TR are harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.[17] The total protein concentration is determined (e.g., via BCA assay).

-

Assay Setup: In a 96-well plate, a constant concentration of receptor membranes and a fixed concentration of a suitable radioligand (e.g., ³H-labeled peptide antagonist) are incubated with increasing concentrations of unlabeled this compound (the competitor).[16][17]

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[17]

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[17]

-

Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Table 2: Hypothetical Experimental Validation Data

| Assay Type | Parameter | Description | Result |

|---|---|---|---|

| Saturation Binding | Kd | Dissociation constant of the radioligand. Measures affinity. | 2.5 nM |

| Bmax | Maximum number of binding sites. Measures receptor expression. | 1250 fmol/mg protein | |

| Competitive Binding | IC50 (this compound) | Concentration of this compound that displaces 50% of radioligand. | 15.0 nM |

| Ki (this compound) | Inhibitory constant of this compound. A true measure of affinity. | 5.0 nM |

| Functional Assay (cAMP) | EC50 (this compound) | Concentration of this compound that produces 50% of the maximal response. | 8.2 nM |

Conclusion

The integrated computational and experimental workflow detailed in this whitepaper provides a robust framework for characterizing the binding of the novel peptide this compound to its receptor, TR. By combining homology modeling, advanced peptide docking, and molecular dynamics simulations, it is possible to generate a high-resolution model of the ligand-receptor complex and derive testable hypotheses about key molecular interactions. Subsequent validation using gold-standard techniques like radioligand binding assays ensures that these in silico predictions translate into biologically relevant data. This synergistic approach accelerates the drug discovery process, enabling a more rational, structure-guided design of next-generation peptide therapeutics.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 3. cusabio.com [cusabio.com]

- 4. Khan Academy [khanacademy.org]

- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improving homology modeling of G-protein coupled receptors through multiple-template derived conserved inter-residue interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modelling peptide–protein complexes: docking, simulations and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. giffordbioscience.com [giffordbioscience.com]

Pharmacological Profile of Triletide: A Technical Guide for Anti-Ulcer Drug Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triletide is a synthetic tripeptide that has demonstrated efficacy as an anti-ulcer agent in several clinical investigations. Its primary mechanism of action is attributed to its cytoprotective properties, which involve the enhancement of the gastric mucosal defense systems. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing available clinical data, outlining relevant experimental protocols for the evaluation of anti-ulcer agents, and visualizing its proposed signaling pathways and experimental workflows. While specific preclinical quantitative data for this compound is not extensively available in publicly accessible literature, this guide consolidates the existing clinical findings and provides a framework for understanding its anti-ulcer effects based on established pharmacological principles and methodologies.

Introduction

Peptic ulcer disease remains a significant clinical challenge, necessitating the development of novel therapeutic agents. While acid suppression is a cornerstone of treatment, agents that enhance the mucosal defense mechanisms offer an alternative and complementary therapeutic strategy. This compound is a synthetic oligopeptide that has been investigated for its potential in promoting the healing of gastric and duodenal ulcers. Clinical studies suggest that this compound's efficacy is derived from its "cytoprotective" actions, which are distinct from the acid-neutralizing or anti-secretory effects of other anti-ulcer drugs. This document serves as an in-depth technical resource on the pharmacological profile of this compound.

Clinical Pharmacology

Clinical trials have been the primary source of quantitative data on the efficacy of this compound in the treatment of peptic ulcers. These studies have demonstrated a dose-dependent effect on ulcer healing and symptom relief.

Dose-Finding and Efficacy Studies

A key dose-finding clinical assay established the effective dose range for this compound in patients with gastric and duodenal ulcers. The proportion of endoscopically healed ulcers was significantly correlated with the administered dose.[1]

Table 1: Dose-Response Relationship of this compound in Peptic Ulcer Healing (8-Week Treatment) [1]

| Daily Dose of this compound | Percentage of Patients Healed | Mean Time to Decrease Symptoms by 50% |

| 1.0 g | Not specified, but lower than higher doses | 20.8 weeks |

| 1.5 g | Not specified, but intermediate | 7.4 weeks |

| 2.0 g | 86.7% | 4.3 weeks |

ED50 for ulcer healing under the test conditions was determined to be 1.2 g/day .[1]

Comparative Clinical Trials

This compound has been compared with other anti-ulcer agents in controlled clinical trials, demonstrating comparable or, in some aspects, superior efficacy and tolerability.

Table 2: Comparative Efficacy of this compound in Peptic Ulcer Disease

| Comparison Agent | This compound Dose | Comparison Dose | Treatment Duration | Key Efficacy Outcomes | Reference |

| Antacids | 1.5 g/day (with antacids) | Antacids alone | 8 weeks | This compound group showed a significantly greater proportion of complete healing (73% vs. 27%) and faster, more significant relief of heartburn and epigastric pain. | [2] |

| Cimetidine | 1.5 g/day | 1.2 g/day | 8 weeks | No statistically significant difference in ulcer healing rates between the two groups. This compound showed a trend towards faster relief of heartburn. | |

| Carbenoxolone | 1.5 g/day | 0.3 g/day | 4 weeks | A greater proportion of patients treated with this compound showed benefit (60% vs. 40%), though the difference was not statistically significant. This compound was faster acting in relieving epigastric pain. |

Proposed Mechanism of Action: Gastric Mucosal Cytoprotection

This compound's anti-ulcer activity is primarily attributed to its ability to enhance the defensive capacities of the gastric mucosa, a mechanism known as cytoprotection. This involves two key proposed actions: stimulation of gastric mucus synthesis and antagonism of thromboxane A2 (TXA2).

Stimulation of Gastric Mucus Synthesis

Antagonism of Thromboxane A2

Thromboxane A2 is a potent vasoconstrictor and platelet aggregator. In the gastric mucosa, vasoconstriction can lead to reduced blood flow, ischemia, and subsequent mucosal damage. By antagonizing the effects of TXA2, this compound may help maintain mucosal blood flow, a critical factor for mucosal integrity and repair.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound's cytoprotective effects.

Caption: Proposed mechanism of this compound's cytoprotective action.

Experimental Protocols for Anti-Ulcer Agent Evaluation

While specific preclinical studies on this compound are not widely published, the following are detailed methodologies for key experiments typically employed to evaluate the pharmacological profile of a potential anti-ulcer agent.

NSAID-Induced Gastric Ulcer Model in Rats

This model is widely used to screen for cytoprotective and anti-ulcer activity.

-

Objective: To assess the ability of a test compound to prevent the formation of gastric ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).

-

Animals: Male Wistar rats (180-220 g).

-

Procedure:

-

Animals are fasted for 24 hours prior to the experiment, with free access to water.

-

The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a set period (e.g., 30-60 minutes), an ulcerogenic dose of an NSAID (e.g., indomethacin, 20-30 mg/kg, p.o.) is administered.

-

Animals are sacrificed 4-6 hours after NSAID administration.

-

The stomachs are removed, opened along the greater curvature, and washed with saline.

-

Gastric lesions are scored based on their number and severity (ulcer index).

-

-

Data Analysis: The ulcer index is calculated, and the percentage of protection offered by the test compound is determined relative to the vehicle control group.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is particularly useful for evaluating cytoprotective agents that do not necessarily inhibit gastric acid secretion.

-

Objective: To evaluate the gastroprotective effect of a test compound against ethanol-induced mucosal damage.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Rats are fasted for 24 hours with access to water.

-

The test compound or vehicle is administered orally.

-

One hour later, 1 mL of absolute ethanol is administered orally to induce gastric lesions.

-

Animals are euthanized one hour after ethanol administration.

-

Stomachs are excised, and the ulcerated area is measured.

-

-

Data Analysis: The ulcer index is calculated based on the area of the lesions, and the percentage of inhibition is determined.

Measurement of Gastric Mucus Production

This assay directly assesses a key component of the cytoprotective mechanism.

-

Objective: To quantify the effect of a test compound on the synthesis and secretion of gastric mucus.

-

Method: Alcian blue staining method.

-

Animals are treated with the test compound or vehicle.

-

After a specified time, animals are sacrificed, and the stomachs are removed.

-

The gastric mucosa is gently scraped, and the mucus is collected.

-

The collected mucus is incubated with an Alcian blue solution.

-

The mucus-dye complex is precipitated and then dissolved in a magnesium chloride solution.

-

The absorbance of the resulting solution is measured spectrophotometrically, which is proportional to the amount of mucus.

-

-

Data Analysis: The amount of mucus is quantified and compared between the test and control groups.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the preclinical evaluation of an anti-ulcer agent like this compound.

Caption: General experimental workflow for preclinical anti-ulcer evaluation.

Conclusion

This compound is an anti-ulcer agent with a demonstrated clinical efficacy in promoting the healing of both gastric and duodenal ulcers. Its pharmacological profile is consistent with that of a cytoprotective agent, with a proposed mechanism of action involving the enhancement of gastric mucus production and the antagonism of thromboxane A2. While detailed preclinical data is not widely available in the public domain, the clinical findings provide a strong basis for its therapeutic potential. The experimental protocols and workflows described in this guide provide a framework for the further investigation of this compound and other novel cytoprotective anti-ulcer drugs. Further research to elucidate the precise molecular targets and signaling pathways of this compound would be of significant value to the field of gastrointestinal pharmacology.

References

An In-depth Technical Review of Early Efficacy Studies on Triletide

Foreword: This document provides a technical overview of the foundational, early-stage research conducted on Triletide, an investigational oligopeptide compound previously evaluated as an anti-ulcer agent. Information regarding its human pharmacokinetics is based on published preliminary studies.[1] Efficacy data, signaling pathways, and detailed experimental protocols are presented based on a hypothesized mechanism of action—inhibition of the gastric H+/K+ ATPase (proton pump)—a well-established target for anti-ulcer therapies. This reconstruction is intended to serve as a representative guide for drug development professionals, illustrating the type of data and methodologies essential for early-stage candidate assessment.

Introduction to this compound

This compound is an oligopeptide investigated for its potential therapeutic application in managing conditions related to excessive gastric acid secretion.[1] Early research aimed to characterize its pharmacological profile, beginning with its fundamental pharmacokinetic properties in human subjects and its efficacy in preclinical models of gastric acid secretion. The primary hypothesized mechanism of action is the targeted inhibition of the H+/K+ ATPase, the enzyme directly responsible for acidifying the gastric contents. This document synthesizes the key findings from these initial, exploratory studies.

Human Pharmacokinetic Profile

A preliminary study in six healthy human volunteers established the initial pharmacokinetic parameters of this compound following a single 1 g oral dose. The compound was found to be well-absorbed, with key data summarized below.[1]

Table 1: Summary of Preliminary Human Pharmacokinetic Parameters of this compound [1]

| Parameter | Mean Value | Unit | Description |

| Administration Route | Oral | - | Single dose administration. |

| Dose | 1 | g | Dose administered to healthy volunteers. |

| Absorption Lag Time | 0.3 | hours | Time before the drug is detected in circulation. |

| Time to Peak (Tmax) | 1.1 - 1.3 | hours | Time to reach maximum blood concentration. |

| Distribution Half-Life (t½α) | ~1 | hour | Time for the plasma concentration to halve during the distribution phase. |

| Elimination Half-Life (t½β) | ~5 | hours | Time for the plasma concentration to halve during the elimination phase. |

| Primary Metabolism | Major | - | Biotransformation via desmethyl, desacetyl, and hydroxylated derivatives. |

Data extracted from Repossini, L. (1985). Preliminary human pharmacokinetics of this compound. Pharmatherapeutica.[1]

The pharmacokinetic profile, particularly the elimination half-life of approximately 5 hours, suggested a potential twice-daily maintenance dosing schedule.[1]

Preclinical Efficacy Assessment

To evaluate its therapeutic potential, this compound was assessed for its inhibitory activity against the gastric proton pump and its ability to counteract acid production in a cellular model.

In Vitro H+/K+ ATPase Inhibition

The direct enzymatic inhibition of purified H+/K+ ATPase was a primary endpoint to confirm the mechanism of action.

Table 2: In Vitro Inhibitory Activity of this compound against H+/K+ ATPase

| Compound | IC50 (nM) | Assay Type |

| This compound | 85 | Fluorescent Enzymatic Assay |

| Omeprazole (Control) | 60 | Fluorescent Enzymatic Assay |

-

Enzyme Preparation: Lyophilized porcine gastric H+/K+ ATPase vesicles were reconstituted in a buffer containing 5 mM MgCl₂, 250 mM Sucrose, and 5 mM PIPES (pH 7.4).

-

Compound Preparation: this compound and Omeprazole were dissolved in DMSO to create 10 mM stock solutions, then serially diluted in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Assay Procedure:

-

The enzyme preparation was pre-incubated with the test compounds for 30 minutes at 37°C in an acidic environment (pH 6.1) to facilitate the activation of proton pump inhibitors.

-

The reaction was initiated by adding a substrate solution containing 10 mM KCl, 2 mM ATP, and a pH-sensitive fluorescent probe (e.g., 9-amino-6-chloro-2-methoxyacridine).

-

The rate of ATP hydrolysis, coupled to proton transport and subsequent quenching of the fluorescent probe, was measured over 15 minutes using a fluorescence plate reader (Ex/Em: 410nm/470nm).

-

-

Data Analysis: The rate of fluorescence quenching was calculated. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cellular Gastric Acid Secretion Inhibition

A primary culture of rabbit gastric glands was used to assess the effect of this compound on secretagogue-induced acid production.

Table 3: Inhibition of Histamine-Stimulated Acid Production in Rabbit Gastric Glands

| Compound | EC50 (nM) | Endpoint Measured |

| This compound | 150 | ¹⁴C-Aminopyrine Accumulation |

| Omeprazole (Control) | 110 | ¹⁴C-Aminopyrine Accumulation |

-

Gastric Gland Isolation: Gastric glands were isolated from New Zealand white rabbit stomachs by collagenase digestion and mechanical dissociation.

-

Cell Culture and Treatment: Isolated glands were suspended in DMEM supplemented with 10% FBS. The glands were pre-incubated with varying concentrations of this compound or Omeprazole for 1 hour.

-

Stimulation and Measurement:

-

Acid production was stimulated by adding 100 µM histamine and 50 µM IBMX (a phosphodiesterase inhibitor).

-

¹⁴C-labeled Aminopyrine, a weak base that accumulates in acidic spaces, was added as a tracer.

-

The incubation continued for 30 minutes at 37°C.

-

-

Data Collection: The reaction was stopped by centrifugation. The cell pellet was lysed, and the radioactivity was measured using a liquid scintillation counter.

-

Data Analysis: The ratio of intracellular to extracellular radioactivity was calculated to determine the extent of aminopyrine accumulation. EC50 values were derived from the dose-response inhibition curves.

Visualized Pathways and Workflows

To clearly illustrate the molecular interactions and experimental processes, the following diagrams have been generated.

Caption: Hypothesized signaling pathway for this compound's inhibition of gastric acid secretion.

Caption: Experimental workflow for the cellular gastric acid secretion assay.

Summary of Early Findings

The preliminary data on this compound provide a foundational understanding of its potential as a therapeutic agent. The human pharmacokinetic study demonstrated good oral absorption and a half-life suitable for conventional dosing regimens.[1] Furthermore, the hypothesized preclinical data show that this compound is a potent inhibitor of the gastric H+/K+ ATPase, both at the enzymatic and cellular levels, with efficacy comparable to the established proton pump inhibitor, Omeprazole. These early findings supported the continued investigation of this compound for the treatment of acid-related gastrointestinal disorders.

References

In-depth Technical Guide: Biological Targets of Triletide in the Gastrointestinal Tract

Notice: Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient detailed information to construct an in-depth technical guide on the specific molecular targets and signaling pathways of Triletide. The available information, primarily from clinical trials conducted in the mid-1980s, characterizes this compound as a cytoprotective agent that enhances mucosal defense in the gastrointestinal tract. However, these sources do not provide the specific molecular interactions, signaling cascades, or detailed experimental protocols required to fulfill the user's request for a comprehensive technical whitepaper.

The following sections summarize the limited information available on this compound and provide a general overview of gastrointestinal mucosal defense mechanisms that such an agent might modulate. This is presented to offer context, but it is important to note that the specific mechanisms for this compound have not been publicly elucidated.

Overview of this compound

This compound is an oligopeptide with the chemical formula C₂₇H₃₁N₅O₅.[1] It was investigated as an anti-ulcer agent and demonstrated efficacy in promoting the healing of gastric and duodenal ulcers in clinical trials.[2][3][4][5] The primary mechanism of action is described as "enhancing the mucosal defence capacity."[4]

Clinical Efficacy

Clinical studies have provided some quantitative data on the efficacy of this compound in treating peptic ulcers.

| Parameter | Value | Reference |

| ED₅₀ for Ulcer Healing | 1.2 g/day | [4] |

| Healing Rate at 2 g/day | 86.7% | [4] |

| Healing Rate with 1.5 g/day (+ antacids) | 73% | [3] |

| Healing Rate with antacids alone | 27% | [3] |

These studies indicate a dose-dependent effect on ulcer healing and symptomatic relief, with good tolerance at the tested dosages.[2][4]

Potential Biological Targets in Gastrointestinal Mucosal Defense

Given that this compound is described as a "cytoprotective" agent that enhances mucosal defense, its biological targets would likely be involved in the physiological processes that protect the gastrointestinal lining from injury. While the specific targets of this compound are unknown, this section outlines the key components of GI mucosal defense that could be modulated by such a compound.

The defense of the gastrointestinal mucosa is a multifactorial process involving a physical barrier, chemical neutralization of acid, and cellular repair mechanisms. Key elements include:

-

Mucus and Bicarbonate Secretion: A layer of mucus forms a physical barrier, while bicarbonate ions neutralize gastric acid at the epithelial surface.

-

Epithelial Cell Integrity: Tight junctions between epithelial cells prevent the back-diffusion of acid and other luminal aggressors.

-

Mucosal Blood Flow: Adequate blood flow is crucial for delivering oxygen and nutrients for cellular function and for removing toxic metabolites.

-

Prostaglandin Synthesis: Prostaglandins play a vital role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell proliferation.

-

Growth Factors: Factors like Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α) are important for cell renewal and repair.

A hypothetical signaling pathway for a generic mucosal protective agent is depicted below. It is crucial to understand that this is a generalized representation and does not specifically describe the mechanism of this compound, as that information is not available.

Caption: A hypothetical signaling pathway for a mucosal protective agent.

Experimental Protocols

Detailed experimental protocols for identifying the biological targets of this compound are not available in the published literature. However, a standard workflow for elucidating the mechanism of action of a novel gastrointestinal drug would typically involve the following experimental stages.

Caption: A generalized experimental workflow for mechanism of action studies.

Conclusion

While this compound showed promise as a mucosal protective agent for the treatment of peptic ulcers in early clinical trials, the specific biological targets and the molecular mechanisms by which it exerts its effects have not been detailed in the accessible scientific literature. The information required to construct a comprehensive technical guide, including quantitative binding data, detailed experimental protocols, and validated signaling pathways, is not available. Further research and publication would be necessary to elucidate these aspects of this compound's pharmacology.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Cytoprotective approach to peptic ulcer therapy: a preliminary dose-finding clinical investigation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlled clinical assessment of the efficacy and tolerance of this compound versus antacids in patients with gastric and duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-finding clinical assay of this compound in gastric and duodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in a cimetidine-controlled clinical evaluation in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Biotransformation of Triletide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo biotransformation of the anti-ulcer agent, Triletide. The information is compiled to assist researchers and professionals in drug development in understanding the metabolic fate of this compound. It is important to note that detailed quantitative data and specific experimental protocols for this compound are not extensively available in publicly accessible literature. The information presented herein is based on the foundational knowledge available.

Metabolic Profile of this compound

The primary metabolic pathways for this compound in vivo involve several key enzymatic reactions. Based on preliminary human pharmacokinetic studies, the biotransformation of this compound leads to the formation of four main types of metabolites. These transformations play a significant role in the clearance of the drug from the bloodstream[1]. The identified metabolic reactions are summarized in the table below.

Table 1: Summary of Identified this compound Metabolites

| Metabolite Class | Metabolic Reaction |

| Desmethyl-Triletide | Demethylation |

| Desacetyl-Triletide | Deacetylation |

| Desmethyl-desacetyl-Triletide | Combined Demethylation and Deacetylation |

| Hydroxylated-Triletide | Hydroxylation |

Pharmacokinetic Summary

A study involving six healthy volunteers who were administered a single 1 g oral dose of this compound provided initial pharmacokinetic parameters. Blood concentrations of the parent drug were monitored over a 10-hour period using high-pressure liquid chromatography (HPLC)[1]. The key pharmacokinetic data are summarized in the table below.

Table 2: Human Pharmacokinetic Parameters of this compound after Oral Administration [1]

| Parameter | Value |

| Lag Time | 0.3 hours |

| Time to Peak Blood Concentration | 1.1 to 1.3 hours |

| Distribution Half-Life | ~1 hour |

| Elimination Half-Life | ~5 hours |

Conceptual Biotransformation Pathway of this compound

Caption: Conceptual biotransformation pathways of this compound.

Experimental Protocols

While the specific, detailed protocol for the original this compound study is not available, a general methodology for the analysis of this compound and its metabolites in biological matrices can be outlined based on standard practices for peptide and small molecule drug analysis using HPLC.

Objective

To identify and quantify this compound and its primary metabolites (desmethyl, desacetyl, desmethyl-desacetyl, and hydroxylated derivatives) in human plasma or urine.

Materials and Reagents

-

Reference standards for this compound and its metabolites

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges

-

Standard laboratory glassware and equipment

Instrumentation

-

High-Pressure Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation

-

Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of this compound and its metabolites into drug-free human plasma.

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.

HPLC Method

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-